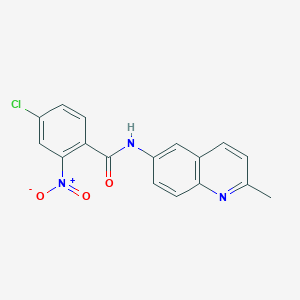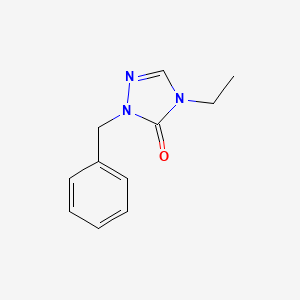
N-Phenyl-2-sulfanylidenepyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-2-sulfanylidenepyrrolidine-1-carboxamide is a compound that features a pyrrolidine ring, a phenyl group, and a sulfanylidenecarboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-sulfanylidenepyrrolidine-1-carboxamide typically involves the reaction of a pyrrolidine derivative with a phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenyl-2-sulfanylidenepyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidenecarboxamide moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
N-Phenyl-2-sulfanylidenepyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of N-Phenyl-2-sulfanylidenepyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Shares a similar phenyl and carboxamide structure but with a cyclopropane ring instead of a pyrrolidine ring.
Pyrrolidine-2,5-diones: Compounds with a pyrrolidine ring and dione functionality, used in various biological applications.
Uniqueness
N-Phenyl-2-sulfanylidenepyrrolidine-1-carboxamide is unique due to its combination of a pyrrolidine ring with a sulfanylidenecarboxamide moiety. This structural feature imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
61405-63-8 |
|---|---|
Formule moléculaire |
C11H12N2OS |
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
N-phenyl-2-sulfanylidenepyrrolidine-1-carboxamide |
InChI |
InChI=1S/C11H12N2OS/c14-11(13-8-4-7-10(13)15)12-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,14) |
Clé InChI |
HLJVUWZGVRKIHS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=S)N(C1)C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12884707.png)

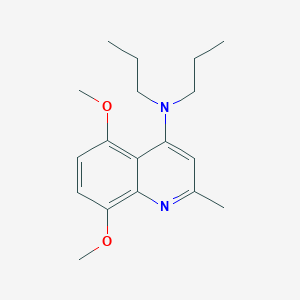
![2-(Difluoromethyl)-5-iodobenzo[d]oxazole](/img/structure/B12884716.png)


![4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12884728.png)
![2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12884729.png)
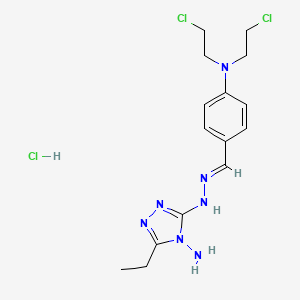
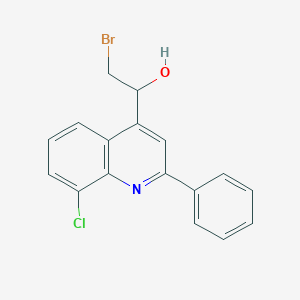
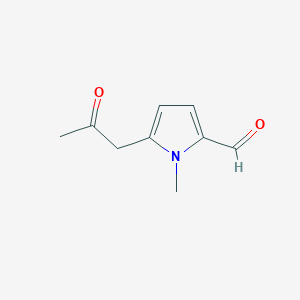
![3,6-Dihydro-2H,6'H-5,5'-bi[1,4]dithiino[2,3-c]pyrrole](/img/structure/B12884771.png)
